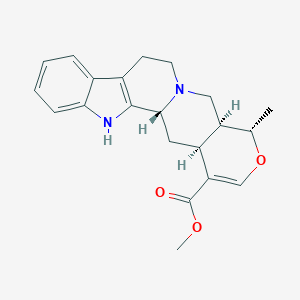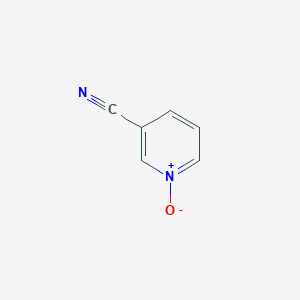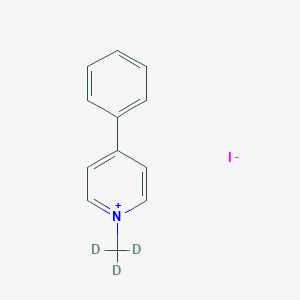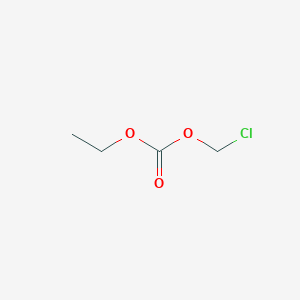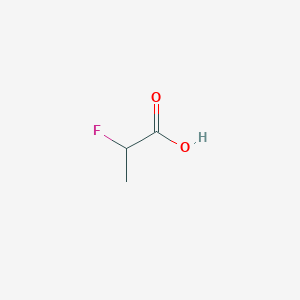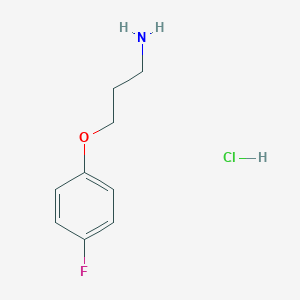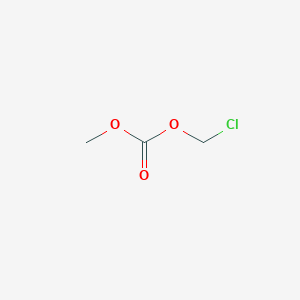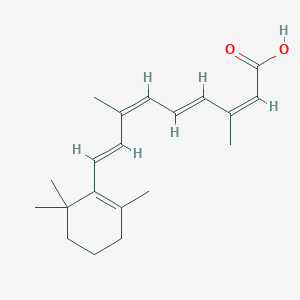
9,13-二顺视黄酸
描述
Identification and Circulation of 9,13-Di-cis-retinoic Acid
9,13-Di-cis-retinoic acid (9,13-di-cis-RA) has been identified as a significant circulating retinoid in bovine plasma and is also a major circulating product after 9-cis-RA administration in rats. It is distinct from other retinoic acid isomers and has been shown to interconvert with 9-cis-RA, suggesting a role in modifying the concentration and activity of 9-cis-RA in vivo. This compound has little or no affinity for cellular retinoic acid binding proteins, indicating a unique physiological role .
Synthesis Analysis
The synthesis of 9,13-di-cis-RA has not been detailed in the provided papers, but its identification as a major plasma metabolite of 9-cis-RA suggests that it is produced through metabolic processes in vivo. The compound has been synthesized for research purposes, as indicated by its use in studies on the human acute promyelocytic leukemia cell line HL-60 .
Molecular Structure Analysis
The molecular structure of 9,13-di-cis-RA has been characterized by its chemical, spectral, and chromatographic properties. It is distinct from other isomers of retinoic acid, such as 9-cis-RA, 13-cis-RA, and all-trans-RA. The molecular conformation and crystal structure of a related compound, 13-cis-5,6-epoxy retinoic acid, have been investigated, providing insights into the geometry of these molecules .
Chemical Reactions Analysis
9,13-Di-cis-RA undergoes interconversion with 9-cis-RA, indicating that it participates in chemical reactions that alter its isomeric form. This interconversion has implications for its biological activity and the regulation of retinoid-responsive genes . Additionally, 9-cis-RA can be metabolized to 13,14-dihydro-9-cis-RA, which may represent an initial step leading to beta-oxidation or conjugation with taurine to form a novel metabolite .
Physical and Chemical Properties Analysis
The physical and chemical properties of 9,13-di-cis-RA have been inferred from its behavior in high-performance liquid chromatography and its spectral characteristics. It is a polar metabolite of 9-cis-RA and exhibits distinct chromatographic properties that allow for its separation and identification from other retinoic acid isomers . The compound's affinity for retinoid receptors has been quantified, revealing a much lower affinity for human retinoid X receptors compared to 9-cis-RA .
Biological Activity and Metabolism
9,13-Di-cis-RA has been shown to have biological effects on human acute promyelocytic leukemia cells, with activity comparable to all-trans-retinoic acid. It acts additively with all-trans-retinoic acid and synergistically with 1α, 25-dihydroxyvitamin D3 to inhibit cell proliferation . In keratinocytes, 9,13-di-cis-RA appears to be less potent than its isomer 9-cis-RA and is considered an inactive metabolic derivative at biologically relevant concentrations .
Clinical Implications and Case Studies
In clinical settings, 9-cis-RA and 13-cis-RA have been compared for their anti-acne effects. While 9-cis-RA showed no beneficial effects, 13-cis-RA responded favorably, indicating that the biological activity of these compounds can vary significantly in therapeutic contexts . The presence of 9,13-di-cis-RA in plasma during the periparturient period in cows suggests that it may play a role in the metabolic changes associated with late gestation and early lactation .
科学研究应用
Endogenous Ligand of Retinoid X Receptor (RXR)
- Scientific Field : Biochemistry and Nutrition
- Summary of Application : 9,13-Di-cis-retinoic acid, also known as 9-Cis-13,14-dihydroretinoic acid (9CDHRA), has been identified as an endogenous ligand of the retinoid X receptor (RXR) in mice . This discovery fills a gap in our understanding of RXR, which is a ligand-activated transcription factor that controls a variety of physiological processes .
- Methods of Application : The identification of 9CDHRA as an endogenous RXR ligand was achieved through biochemical and genetic studies . The metabolic and nutrimetabolic pathways for the endogenous synthesis of 9CDHRA from related 13,14-dihydro retinoids, 9-cis retinoids, and 9-cis-13,14-dihydro retinoids were also examined .
- Results or Outcomes : The study found that 9CDHRA induces moderate transcriptional RXR activation . It also proposed that 9CDHRA may represent an end product of a novel vitamin A pathway for activation of the nuclear hormone receptors, the retinoic acid receptors (RARs), and, most importantly, the RXRs .
Inhibitor of Cell Proliferation and Inducer of Cell Differentiation
- Scientific Field : Cell Biology
- Summary of Application : 9,13-Di-cis-retinoic acid is a vitamin A analog that has been found to inhibit cell proliferation and induce cell differentiation .
- Methods of Application : The application of 9,13-Di-cis-retinoic acid in cell biology involves its use as a biochemical agent in cell culture experiments .
- Results or Outcomes : The specific outcomes of these experiments can vary, but the overall effect of 9,13-Di-cis-retinoic acid is to inhibit cell proliferation and induce cell differentiation .
安全和危害
When handling 9,13-Di-cis-retinoic Acid, avoid dust formation, breathing mist, gas, or vapors . Avoid contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of exposure, seek immediate medical attention .
属性
IUPAC Name |
(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8-,16-14- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGAZHPCJJPHSC-CDMOMSTLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C/C(=O)O)\C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858776 | |
| Record name | 9-cis,13-cis-Retinoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 9,13-cis-Retinoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012874 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
9,13-Di-cis-retinoic acid | |
CAS RN |
5352-74-9 | |
| Record name | 9,13-Di-cis-retinoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5352-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,13-Di-cis-retinoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005352749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-cis,13-cis-Retinoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,13-DI-CIS-RETINOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQD8WK9JQ2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 9,13-cis-Retinoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012874 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
181 °C | |
| Record name | 9,13-cis-Retinoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012874 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



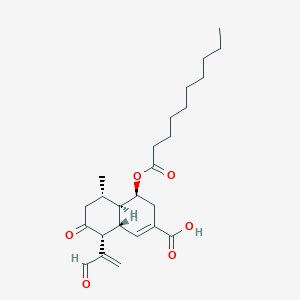
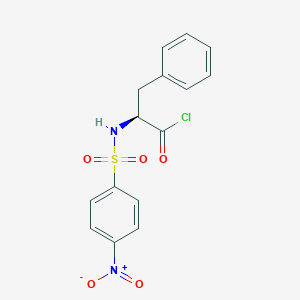
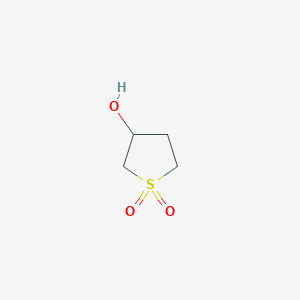
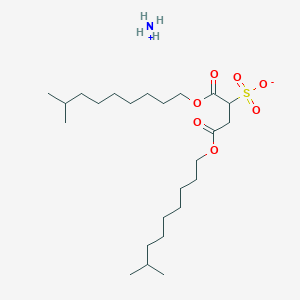
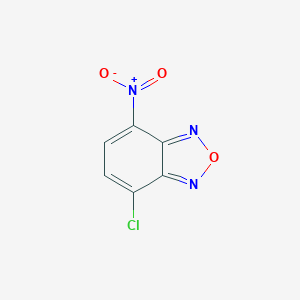
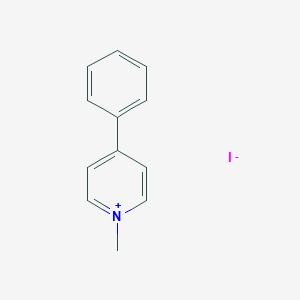
![1-Cyclopropyl-6-fluoro-4-oxo-7-[3-[(propan-2-ylamino)methyl]pyrrolidin-1-yl]-8-(trifluoromethyl)quinoline-3-carboxylic acid](/img/structure/B127124.png)
